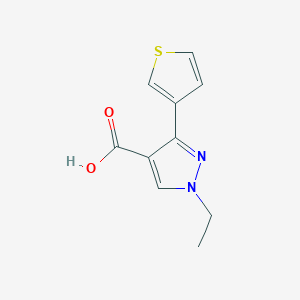

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-thiophen-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-12-5-8(10(13)14)9(11-12)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHOTWGUZMZVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazoles

are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms. They are known for their diverse functionality and stereochemical complexity. Pyrazole derivatives have been reported to have numerous physiological and pharmacological activities.

Thiophenes

are five-membered heterocyclic compounds containing one sulfur atom. Thiophene derivatives have been found to exhibit a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors. They also play a significant role in the advancement of organic semiconductors. Molecules with the thiophene ring system have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. These pathways are critical for cell proliferation, differentiation, and survival. Moreover, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For example, it has been reported to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, acting as either an inhibitor or an activator. This binding can alter the enzyme’s conformation and activity, impacting various biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. It has been shown to inhibit certain transcription factors, thereby reducing the expression of pro-inflammatory cytokines and other mediators.

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a thiophene ring. Its molecular formula is and it has a molecular weight of approximately 222.26 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds in this class were tested against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. Notably, derivatives with specific substituents showed enhanced activity, suggesting structure-activity relationships (SAR) that are critical for developing effective antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. For instance, derivatives of pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds were reported to reduce edema in carrageenan-induced models, showcasing their efficacy comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. The exact molecular targets remain under investigation, but preliminary findings suggest interactions that modulate cytokine production and enzyme activity related to inflammation .

Case Study: Antimicrobial Testing

A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties. One particular derivative exhibited significant activity against E. coli with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics. This suggests that modifications to the pyrazole structure can yield potent antimicrobial agents .

Case Study: Anti-inflammatory Efficacy

In a controlled study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was tested for its ability to inhibit COX enzymes involved in inflammation. Results indicated that certain modifications led to compounds with enhanced selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Effective against multiple bacterial strains; inhibits TNF-α and IL-6 |

| 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | Moderate antimicrobial | Lower activity compared to thiophene derivatives |

| Thiophene derivatives | Variable | Activity highly dependent on substituents |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid showed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene moiety enhances the lipophilicity and biological activity of the compound.

1.2 Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. A recent investigation highlighted that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Agricultural Applications

2.1 Herbicidal Activity

The compound has shown promise in agricultural applications, particularly as a herbicide. Studies have reported that pyrazole derivatives can inhibit specific enzymes involved in plant growth, leading to effective weed management strategies. The incorporation of thiophene groups enhances the herbicidal efficacy by improving the compound's absorption and translocation within plant tissues .

Materials Science

3.1 Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of functional polymers and nanomaterials. Its ability to form stable complexes with metal ions has been exploited to create novel materials with applications in catalysis and sensing technologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.